7-Ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
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Overview
Description
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a seven-membered ring fused with a benzene ring, with an ethoxy group at the 7th position and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline can be a crucial step in the synthesis . This reaction proceeds in a syn-selective manner without forming any detectable over-addition product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using
Properties
CAS No. |
123266-86-4 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
7-ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(14)13-11/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
BAJYEEUZCLPZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Synonyms |
2H-1-Benzazepin-2-one,7-ethoxy-1,3,4,5-tetrahydro-(9CI) |
Origin of Product |
United States |
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